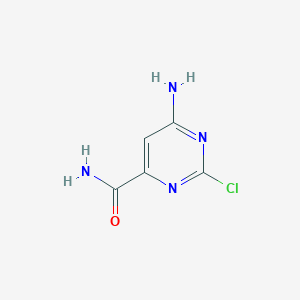

6-Amino-2-chloropyrimidine-4-carboxamide

CAS No.: 500352-09-0

Cat. No.: VC1971929

Molecular Formula: C5H5ClN4O

Molecular Weight: 172.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 500352-09-0 |

|---|---|

| Molecular Formula | C5H5ClN4O |

| Molecular Weight | 172.57 g/mol |

| IUPAC Name | 6-amino-2-chloropyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C5H5ClN4O/c6-5-9-2(4(8)11)1-3(7)10-5/h1H,(H2,8,11)(H2,7,9,10) |

| Standard InChI Key | PDRDRMDVWPOPFZ-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(N=C1N)Cl)C(=O)N |

| Canonical SMILES | C1=C(N=C(N=C1N)Cl)C(=O)N |

Introduction

Chemical Structure and Properties

6-Amino-2-chloropyrimidine-4-carboxamide is defined by the following fundamental chemical properties:

| Property | Value |

|---|---|

| CAS Number | 500352-09-0 |

| Molecular Formula | C5H5ClN4O |

| Molecular Weight | 172.57 g/mol |

| Chemical Classification | Heterocyclic compound, Carboxamide |

| Functional Groups | Amino (position 6), Chloro (position 2), Carboxamide (position 4) |

The compound's structure features a pyrimidine ring as its fundamental scaffold with three key functional groups: an amino group at position 6, a chlorine atom at position 2, and a carboxamide group (-C(=O)NH2) at position 4 . This specific arrangement of functional groups creates a molecular entity with multiple hydrogen bond donors and acceptors, contributing to its potential interactions with biological targets.

Medicinal Chemistry Applications

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies of pyrimidine-4-carboxamides demonstrate the importance of substituent patterns for biological activity. Research documents various derivatives such as:

-

N-(Cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide

-

N-(Cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholino-pyrimidine-4-carboxamide

These studies highlight how structural modifications at positions 2 and 6 of the pyrimidine ring significantly influence biological activity and selectivity, suggesting potential optimization pathways for 6-Amino-2-chloropyrimidine-4-carboxamide derivatives.

Chemical Reactions and Modifications

Understanding the reactivity patterns of 6-Amino-2-chloropyrimidine-4-carboxamide is essential for developing derivatives with optimized properties.

Functional Group Interconversions

The functional groups present in 6-Amino-2-chloropyrimidine-4-carboxamide allow for various chemical modifications:

-

Nucleophilic substitution: "The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides"

-

Oxidation: "The amino group can be oxidized to form nitro or nitroso derivatives"

-

Reduction: "The carboxamide group can be reduced to an alcohol or an aldehyde"

Future Research Directions

The structural features and potential biological activities of 6-Amino-2-chloropyrimidine-4-carboxamide suggest several promising research directions:

Synthetic Optimization

Development of efficient, scalable synthetic routes for 6-Amino-2-chloropyrimidine-4-carboxamide represents an important research direction. Potential approaches include:

-

Microwave-assisted synthesis to improve reaction efficiency and reduce reaction times

-

Flow chemistry methods for scaled production

-

Green chemistry approaches to minimize environmental impact

Biological Evaluation

Comprehensive biological evaluation should focus on:

-

Target identification using chemoproteomics and affinity-based methods

-

Assessment of antimicrobial activity against bacterial, viral, and fungal pathogens

-

Evaluation of anticancer potential through cell-based screening assays

-

Investigation of anti-inflammatory properties

Structural Modifications

Structure-activity relationship studies could explore:

-

Substitution of the chlorine atom with other halogens or functional groups

-

Modification of the amino group through alkylation or acylation

-

Replacement of the carboxamide with bioisosteric groups

-

Introduction of additional substituents to enhance potency or selectivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume